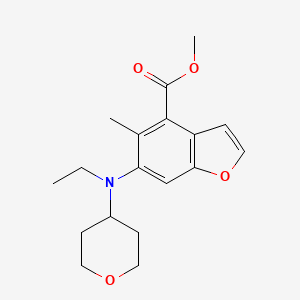
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
The synthesis of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylamine.
Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran core or the tetrahydropyran ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The tetrahydropyran group can enhance its binding affinity to these targets, while the benzofuran core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and tetrahydropyran-containing molecules. Compared to these, Methyl 6-(ethyl(tetrahydro-2H-pyran-4-YL)amino)-5-methylbenzofuran-4-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. Examples of similar compounds include:
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: A simpler molecule with a tetrahydropyran ring.
Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate: A more complex molecule with a spirotetrahydropyran structure.
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 6-[ethyl(oxan-4-yl)amino]-5-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C18H23NO4/c1-4-19(13-5-8-22-9-6-13)15-11-16-14(7-10-23-16)17(12(15)2)18(20)21-3/h7,10-11,13H,4-6,8-9H2,1-3H3 |
InChI Key |
WLZNWMYYTZXUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC3=C(C=CO3)C(=C2C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















